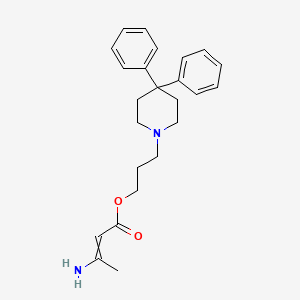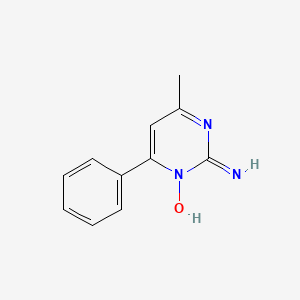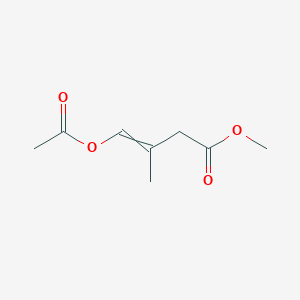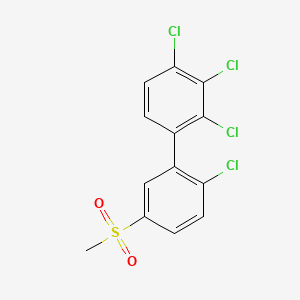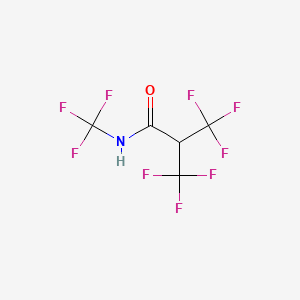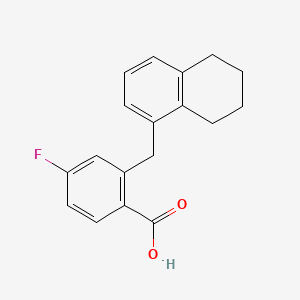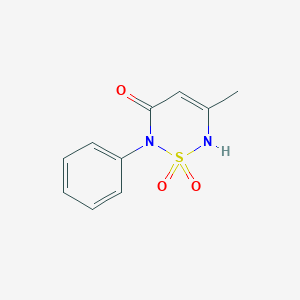
5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea derivatives and appropriate aldehydes or ketones.
Reaction Conditions: Often carried out in the presence of catalysts such as acids or bases, and under controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Possible applications as enzyme inhibitors in biochemical studies.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Agriculture: Use as a component in agrochemicals.
Manufacturing: Application in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiadiazine Derivatives: Compounds with similar thiadiazine rings.
Sulfur-Nitrogen Heterocycles: Other heterocycles containing sulfur and nitrogen atoms.
Uniqueness
5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione may exhibit unique properties such as specific reactivity patterns or biological activity that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
106687-41-6 |
|---|---|
Molekularformel |
C10H10N2O3S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
3-methyl-1,1-dioxo-6-phenyl-2H-1,2,6-thiadiazin-5-one |
InChI |
InChI=1S/C10H10N2O3S/c1-8-7-10(13)12(16(14,15)11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 |
InChI-Schlüssel |
QJCXDVQOODSHCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(S(=O)(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


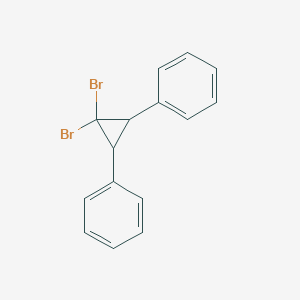
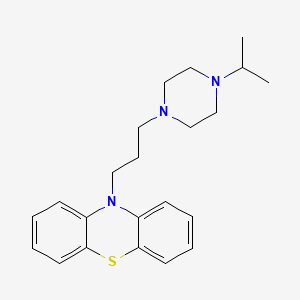

![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)

